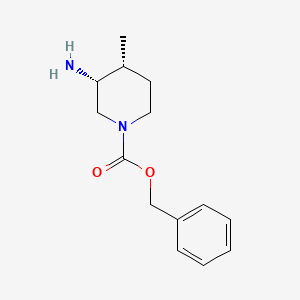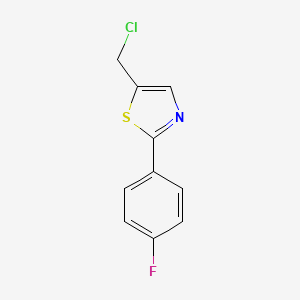![molecular formula C14H20BrNO3S B13363529 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B13363529.png)
1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring, a methoxy group, and a sulfonyl-linked piperidine ring
Preparation Methods
The synthesis of 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine typically involves multiple steps, starting with the bromination of 2-methoxy-4-methylphenol. The brominated product is then subjected to sulfonylation using appropriate sulfonyl chlorides under basic conditions. The final step involves the coupling of the sulfonylated intermediate with 4-methylpiperidine under controlled conditions to yield the target compound. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to yield a hydrogen-substituted product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to active sites, while the brominated aromatic ring and piperidine moiety contribute to the overall binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar compounds to 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine include:
- 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide
- 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-1H-benzotriazole These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20BrNO3S |
|---|---|
Molecular Weight |
362.28 g/mol |
IUPAC Name |
1-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C14H20BrNO3S/c1-10-4-6-16(7-5-10)20(17,18)14-9-12(15)11(2)8-13(14)19-3/h8-10H,4-7H2,1-3H3 |
InChI Key |
KOOZRKAMYNNWBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


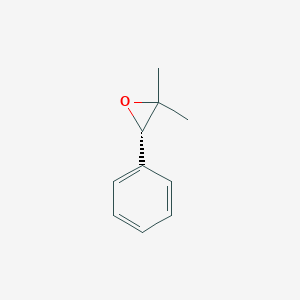
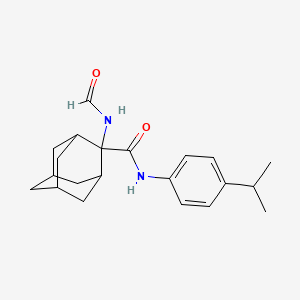
![6-(3,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363464.png)
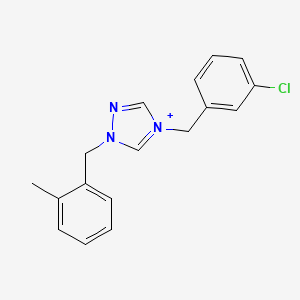
![1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363468.png)
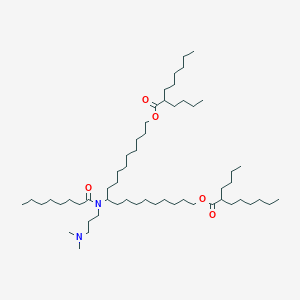
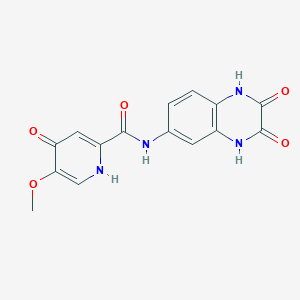

![methyl 4-oxo-6-{[3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanoyl]amino}-4H-chromene-2-carboxylate](/img/structure/B13363492.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B13363503.png)
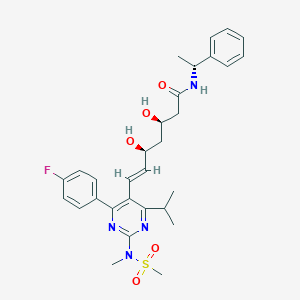
![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363518.png)
